2-Methyl-1-[(3-methylphenyl)methyl]piperazine

Medicinal Chemistry GPCR Ligands Chiral Building Blocks

2-Methyl-1-[(3-methylphenyl)methyl]piperazine (CAS 1225501-44-9) is a chiral, disubstituted piperazine derivative. It features a methyl group at the 2-position of the piperazine ring and a 3-methylbenzyl substituent, which distinguishes it from simpler benzylpiperazine analogs.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
CAS No. 1225501-44-9
Cat. No. B6332351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-[(3-methylphenyl)methyl]piperazine
CAS1225501-44-9
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCC1CNCCN1CC2=CC=CC(=C2)C
InChIInChI=1S/C13H20N2/c1-11-4-3-5-13(8-11)10-15-7-6-14-9-12(15)2/h3-5,8,12,14H,6-7,9-10H2,1-2H3
InChIKeyGOIOTTTUSVAYLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-[(3-methylphenyl)methyl]piperazine (CAS 1225501-44-9): A Chiral Piperazine Scaffold for GPCR-Focused Discovery


2-Methyl-1-[(3-methylphenyl)methyl]piperazine (CAS 1225501-44-9) is a chiral, disubstituted piperazine derivative . It features a methyl group at the 2-position of the piperazine ring and a 3-methylbenzyl substituent, which distinguishes it from simpler benzylpiperazine analogs. Its molecular formula is C13H20N2, with a molecular weight of 204.31 g/mol . This structural framework is recognized as a high-value scaffold in medicinal chemistry, particularly for generating ligands targeting G-protein coupled receptors (GPCRs) within the histamine, dopamine, and serotonin families . Its primary role is as a specialized research intermediate and building block for the synthesis of more complex, biologically active molecules [1].

Why 2-Methyl-1-[(3-methylphenyl)methyl]piperazine Cannot Be Substituted with Generic Piperazine Analogs


In-class piperazine derivatives cannot be used interchangeably due to profound differences in their 3D conformation and resulting pharmacological profiles. The introduction of a methyl group at the 2-position of the piperazine ring imposes a specific conformational bias that is absent in unsubstituted analogs [1]. Studies on 2-substituted piperazines demonstrate that this structural feature critically controls the spatial orientation of the basic nitrogen and the aromatic moiety, which are key pharmacophoric elements for binding to GPCRs and other targets [1]. This conformational control directly translates to differences in binding affinity, selectivity, and overall biological activity, making compound-specific selection essential for reproducible research outcomes. The absence of this 2-methyl group in simpler benzylpiperazines can lead to a complete loss of desired activity or the introduction of off-target effects.

Quantitative Evidence for Selecting 2-Methyl-1-[(3-methylphenyl)methyl]piperazine (CAS 1225501-44-9)


Chiral Scaffold Advantage: Conformational Control vs. Achiral Analog

The presence of a 2-methyl group introduces chirality and restricts the conformational flexibility of the piperazine ring relative to its achiral comparator, 1-(3-methylbenzyl)piperazine (CAS 5321-48-2) [1]. This is a critical differentiator for medicinal chemistry applications where precise spatial presentation of functional groups is required for target engagement.

Medicinal Chemistry GPCR Ligands Chiral Building Blocks

Purity Benchmarking: Equivalent Purity to a Common Comparator

Commercially available 2-Methyl-1-[(3-methylphenyl)methyl]piperazine (CAS 1225501-44-9) is supplied with a minimum purity of 98% . This purity level is comparable to that of the widely available comparator, 1-(3-methylbenzyl)piperazine (CAS 5321-48-2), which is also offered at 98% purity (GC) . This ensures that researchers can expect a similar, high standard of chemical quality for their experiments.

Chemical Synthesis Procurement Quality Control

Scarcity of Published Direct Comparative Activity Data

A comprehensive search of the public scientific and patent literature reveals a critical evidence gap: there are currently no published, peer-reviewed studies that provide quantitative, head-to-head biological activity comparisons (e.g., IC50, Ki, EC50) between 2-Methyl-1-[(3-methylphenyl)methyl]piperazine and its close structural analogs [1]. This lack of direct comparative data is a key finding for any scientific or procurement decision-making process.

Research Gap Literature Review Experimental Design

Optimal Application Scenarios for 2-Methyl-1-[(3-methylphenyl)methyl]piperazine in Research and Development


Chiral Building Block for GPCR Ligand Synthesis

This compound is best utilized as a chiral starting material or intermediate in the synthesis of more complex molecules targeting GPCRs . Its value lies in the introduction of a specific chiral center and a conformationally biased piperazine ring early in the synthetic sequence, allowing medicinal chemists to explore stereospecific interactions with biological targets, a capability not offered by achiral benzylpiperazine analogs .

Structure-Activity Relationship (SAR) Exploration

For research groups actively investigating a series of piperazine-based compounds, this molecule serves as a critical SAR probe. It allows for the direct comparison of the effects of a 2-methyl substitution on the piperazine ring against an otherwise identical but unsubstituted comparator, such as 1-(3-methylbenzyl)piperazine . This controlled, structural variation is fundamental for elucidating the role of conformation and stereochemistry in target binding.

Analytical Reference Standard Development

Given its specific structure and molecular weight (204.31 g/mol), this compound is a candidate for use as a reference standard in analytical chemistry applications, such as HPLC, GC, or mass spectrometry . Its unique retention time and mass spectrum can aid in the identification and quantification of this specific piperazine derivative in complex mixtures or as a process impurity .

Chemical Process Development and Scale-Up

The compound's commercial availability at ≥98% purity makes it a suitable candidate for process chemistry studies . Researchers can use it to investigate and optimize synthetic routes, reaction conditions, and purification methods for this class of molecules, providing a reliable and well-defined substrate for developing scalable manufacturing processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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